molecular formula C13H16ClF2NO2 B1447883 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride CAS No. 1803612-25-0

1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1447883
CAS No.: 1803612-25-0
M. Wt: 291.72 g/mol
InChI Key: QSTWQLABJNVIMX-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803612-25-0 . It has a molecular weight of 291.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H15F2NO2.ClH/c14-13(15)6-7-16(9-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Fluorinated Piperidines The synthesis of fluorinated piperidines, including derivatives similar to 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride, has been explored for their potential in medicinal chemistry. For instance, 4-substituted 3,3-difluoropiperidines have been synthesized using 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles. This method allowed the creation of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, and other compounds with high potential as building blocks in medicinal chemistry (Surmont et al., 2010). Additionally, 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines were synthesized from 2,2-difluoroglutaric anhydride, demonstrating their potential as building blocks in medicinal chemistry (Moens et al., 2012).

Peptide Coupling and Amino Acid Derivatives The synthesis of various substituted amino acid derivatives has been achieved through the coupling of conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method, utilizing Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), demonstrated high chemical yields and applications in the synthesis of important enzymatic substrates (Brunel et al., 2005).

Organic Frameworks and Structural Chemistry A 3D metal-organic framework with high thermal stability and antiferromagnetic properties was synthesized, highlighting the structural applications of similar compounds in materials science (Han et al., 2009). Moreover, the synthesis and structure analysis of compounds like 4,4′-Trimethylenedipiperidiniumbenzene-1,4-dicarboxylate contribute to understanding molecular interactions and crystal structures in solid-state chemistry (Tseng & Lin, 2009).

Properties

IUPAC Name

1-benzyl-4,4-difluoropiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)6-7-16(9-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWQLABJNVIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 3
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 4
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 5
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride

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